molecular formula C₁₆H₂₅N₃O₃ B1145461 N8-Caffeoylspermidine CAS No. 95687-22-2

N8-Caffeoylspermidine

Cat. No.: B1145461
CAS No.: 95687-22-2
M. Wt: 307.39
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Description

N8-Caffeoylspermidine is a secondary amino compound derived from spermidine, where one of the primary amino groups is acylated by formal condensation with trans-caffeic acid. This compound is naturally found in various plant species and is known for its pharmacological properties, including antioxidant and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: N8-Caffeoylspermidine can be synthesized using commercially available starting materials. The synthesis involves the reaction of spermidine with trans-caffeic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: N8-Caffeoylspermidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

N8-Caffeoylspermidine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

    Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.

    Medicine: this compound exhibits antioxidant, anti-inflammatory, and enzyme inhibition properties, making it a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of natural products and pharmaceuticals.

Mechanism of Action

N8-Caffeoylspermidine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N8-Caffeoylspermidine is unique due to its specific acylation pattern and the presence of the caffeoyl moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

CAS No.

95687-22-2

Molecular Formula

C₁₆H₂₅N₃O₃

Molecular Weight

307.39

Synonyms

(2E)​-N-​[4-​[(3-​Aminopropyl)​amino]​butyl]​-​3-​(3-​hydroxy-​4-​methoxyphenyl)​-​2-​propenamide; 

Origin of Product

United States

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